N-((6-Methyl-5-oxo-3-thiomorpholinyl)carbonyl)-L-histidyl-L-prolinamide

Cognitive pharmacology Amnesia models Cholinergic system

Montirelin (also designated CG-3703 or NS-3) is a synthetic tripeptide analog of thyrotropin-releasing hormone (TRH; pyroglutamyl-histidyl-prolinamide) in which the N-terminal pyroglutamyl residue is replaced by a (3R,6R)-6-methyl-5-oxothiomorpholin-3-ylcarbonyl moiety. This substitution confers resistance to proteolytic degradation while preserving high-affinity binding to TRH receptors in the central nervous system.

Molecular Formula C17H24N6O4S
Molecular Weight 408.5 g/mol
CAS No. 62305-91-3
Cat. No. B549301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-Methyl-5-oxo-3-thiomorpholinyl)carbonyl)-L-histidyl-L-prolinamide
CAS62305-91-3
Synonyms6-Me-5-oxothiomorpholinyl-3-carbonyl-His-ProNH2
6-methyl-5-oxothiomorpholinyl-3-carbonylhistidyl prolinamide
CG 3703
CG-3703
CNK 602A
CNK 603
CNK-602A
CNK-603
Me(6)-oxothiomorpholinyl(5)-carbonylhistidyl(3)-prolinamide
methyl(6)-oxothiomorpholinyl(5)-carbonyl-His(3)-ProNH2
montirelin
montirelin hydrate
montirelin, (3R-cis)-isomer
montirelin, (3R-trans)-isomer
montirelin, (3S-cis)-isomer
montirelin, (3S-trans)-isomer
NS-3
PS 24
PS-24
Molecular FormulaC17H24N6O4S
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N
InChIInChI=1S/C17H24N6O4S/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25)/t9?,11-,12?,13-/m0/s1
InChIKeyRSHMQGIMHQPMEB-VEEXIGFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Montirelin (CAS 62305-91-3): Procurement-Grade Evidence for a Metabolically Stable TRH Analog with Quantifiable CNS Selectivity


Montirelin (also designated CG-3703 or NS-3) is a synthetic tripeptide analog of thyrotropin-releasing hormone (TRH; pyroglutamyl-histidyl-prolinamide) in which the N-terminal pyroglutamyl residue is replaced by a (3R,6R)-6-methyl-5-oxothiomorpholin-3-ylcarbonyl moiety [1]. This substitution confers resistance to proteolytic degradation while preserving high-affinity binding to TRH receptors in the central nervous system [2]. Montirelin has progressed through Phase I–III clinical evaluation for disturbance of consciousness in Japan and has been extensively characterized in preclinical models of cognitive impairment, cerebral ischemia, and spinal trauma [3].

Why Montirelin (CAS 62305-91-3) Cannot Be Interchanged with Generic TRH or Other TRH Analogs in Research Procurement


TRH analogs are not functionally interchangeable despite their shared tripeptide scaffold. Montirelin's (3R,6R)-6-methyl-5-oxothiomorpholinyl N-terminal modification produces a receptor-binding pharmacophore that is conformationally distinct from that of TRH, as established by comparative X-ray crystallography of seven TRH analogs [1]. This structural difference translates into a quantifiably divergent pharmacological profile: montirelin demonstrates broad-spectrum anti-amnestic activity across multiple amnesia models where native TRH is effective in only a subset, and its cardiovascular effects are longer-lasting but not more potent than TRH — a dissociation not observed with all analogs [2][3]. Furthermore, montirelin's Ki at rat brain TRH receptors (35.2 nM) differs from taltirelin (311 nM) by nearly 9-fold, meaning that receptor occupancy and downstream signaling cannot be assumed equivalent at matched doses [4]. Procurement of a generic TRH analog without verifying the specific N-terminal modification and stereochemistry risks introducing a compound with fundamentally different CNS penetration, metabolic half-life, and spectrum of pharmacological activity.

Quantitative Differentiation Evidence for Montirelin (CAS 62305-91-3) vs. TRH and In-Class Analogs


Broader Anti-Amnestic Spectrum: Montirelin vs. Native TRH in Three Amnesia Models

In a direct head-to-head comparison, montirelin (NS-3, CG-3703) and TRH were evaluated for reversal of amnesia in rat passive avoidance and escape response paradigms using three distinct amnestic challenges. Montirelin significantly improved memory disruption induced by scopolamine (cholinergic blockade), electroconvulsive shock (ECS), and cycloheximide (protein synthesis inhibition). In contrast, TRH improved only ECS-induced amnesia and had no effect on scopolamine- or cycloheximide-induced memory deficits [1]. The authors attributed this broader efficacy profile to montirelin's longer biological half-life in rat plasma [1].

Cognitive pharmacology Amnesia models Cholinergic system

Differential Antiamnestic Mechanism: Montirelin vs. Physostigmine in Noradrenergic Lesion Model

Montirelin was compared with the acetylcholinesterase inhibitor physostigmine in reversing memory disruption in rats. In nucleus basalis magnocellularis (NBM)-lesioned rats, both montirelin (0.1 mg/kg IP) and physostigmine significantly reversed disruption of memory consolidation. However, in rats treated with the noradrenergic neurotoxin DSP4 (50 mg/kg IP), montirelin (0.1 mg/kg IP) significantly reversed the memory disruption, whereas physostigmine did not [1]. This demonstrates that montirelin engages both cholinergic and noradrenergic systems, providing antiamnestic activity in a model where a pure cholinergic strategy is ineffective.

Noradrenergic system Memory consolidation Nucleus basalis magnocellularis

Differential Cardiovascular Effect Duration: Montirelin vs. TRH in Rat Hemodynamic Assays

In a direct comparison of cardiovascular effects in rats, both TRH and montirelin (NS-3) produced dose-dependent increases in blood pressure, heart rate, and serum noradrenaline and adrenaline levels. However, the pressor and tachycardiac effects and the increases in serum catecholamine levels caused by montirelin were longer-lasting, but not more potent, than those caused by TRH [1]. This temporal dissociation — extended duration without increased peak magnitude — is a distinctive feature of montirelin and is consistent with its metabolic stability conferring prolonged receptor occupancy rather than increased intrinsic efficacy at cardiovascular regulatory sites.

Cardiovascular pharmacology Catecholamine release Autonomic effects

Enhanced Thermoregulatory and Metabolic Potency: Montirelin vs. TRH (Approximately 1,000-Fold Potency Difference)

In a comparative study of thermoregulatory and cardiovascular effects in conscious and urethane-anesthetized rabbits, montirelin (NS-3, 1–100 ng/kg ICV) and TRH (0.1–10 μg/kg ICV) both increased rectal temperature, metabolic rate, arterial blood pressure, heart rate, respiratory rate, and renal sympathetic nerve activity (RSNA). Critically, 10 ng/kg of montirelin and 10 μg/kg of TRH produced comparable hyperthermic, pressor, and tachycardic activities — indicating that montirelin is approximately 1,000-fold more potent than TRH on a weight basis for these autonomic endpoints [1]. However, there was a dissociation in relative potency across different autonomic effects: montirelin's potency to increase RSNA was disproportionately greater, while its effect on metabolic rate was relatively smaller [1].

Thermoregulation Metabolic rate Autonomic neuroscience

Brain TRH Receptor Binding Affinity: Montirelin (Ki 35.2 nM) vs. Taltirelin (Ki 311 nM)

In a study directly comparing the brain TRH receptor binding characteristics of two clinically investigated TRH analogs, montirelin and taltirelin both inhibited specific [³H]-Me-TRH binding in rat brain. Montirelin exhibited a Ki of 35.2 nM, whereas taltirelin showed a Ki of 311 nM — representing an approximately 8.8-fold higher affinity for montirelin [1]. Following intravenous injection (0.1–3 mg/kg), both compounds produced a significant reduction in [³H]-Me-TRH binding sites (Bmax) in rat brain, with the reduction reaching a maximum at approximately 60 min and persisting for at least 120 min. Plasma concentrations of montirelin declined with a t₁/₂ of 14.1 min, compared to 23.0 min for taltirelin [1]. Counter-clockwise hysteresis between plasma concentration and receptor occupancy was observed for both agents, indicating sustained brain receptor occupancy despite rapid plasma clearance [1].

Receptor binding TRH receptor pharmacology CNS drug targeting

Receptor Affinity Rank Order Across Species: Montirelin (CG-3703) vs. TRH and Other Analogs

In a comprehensive receptor binding study across rodent, rabbit, and dog brain and spinal cord tissues, and rat, sheep, bovine, and dog anterior pituitary glands, the rank order of potency for [³H]MeTRH displacement was: MeTRH > TRH > CG3703 (montirelin) ≥ RX77368 ≥ MK-771 > TRH Glycinamide > Glu¹-TRH ≫ CG3509 ≥ NVal²-TRH ≫ TRH free acid ≫ cyclo-His-Pro [1]. While most TRH analogs displaced [³H]MeTRH binding with similar potency across species, montirelin (CG-3703) showed notable species-dependent variation: it was 2.4–4.5 times more active in rabbit brain than in rodent and dog brain, and also more potent in rabbit brain compared to sheep pituitary [1]. This species-dependent potency variation is distinct from MK-771 and RX77368, which showed more uniform affinity across species [1].

Comparative pharmacology Species differences TRH receptor binding

Scientifically Validated Application Scenarios for Montirelin (CAS 62305-91-3) Based on Quantitative Differential Evidence


Preclinical Cognitive Impairment Research Requiring Broad-Spectrum Anti-Amnestic Activity

Investigators studying memory disorders can deploy montirelin as a pharmacological probe across multiple amnesia models — scopolamine-induced cholinergic blockade, electroconvulsive shock, and cycloheximide-induced protein synthesis inhibition — without changing compounds. Native TRH is ineffective in scopolamine and cycloheximide models [1]. Montirelin's dual cholinergic–noradrenergic mechanism further enables investigation of memory disruption in noradrenergic lesion models (e.g., DSP4) where purely cholinergic agents such as physostigmine fail [2].

Autonomic Neuroscience Studies Requiring High-Potency Thermoregulatory and Cardiovascular Stimulation

For experiments requiring potent, sustained activation of thermoregulatory and cardiovascular endpoints at low doses, montirelin's ~1,000-fold greater potency compared to TRH (10 ng/kg montirelin ≈ 10 μg/kg TRH ICV in rabbits) enables reduced dosing volumes and minimized off-target effects [3]. The dissociated potency profile — with disproportionate effects on renal sympathetic nerve activity — makes it a uniquely informative tool for dissecting differential autonomic pathways [3].

TRH Receptor Occupancy and Brain Pharmacokinetic–Pharmacodynamic Modeling

Montirelin's well-characterized in vivo receptor binding profile — Ki of 35.2 nM in rat brain, sustained Bmax reduction for ≥120 min post-i.v. injection, and counter-clockwise hysteresis between plasma concentration and receptor occupancy — makes it a preferred ligand for PK/PD modeling of CNS TRH receptor engagement [4]. Its ~9-fold higher affinity compared to taltirelin (Ki = 311 nM) means lower systemic doses achieve equivalent brain receptor occupancy, reducing potential peripheral confounds [4].

Cross-Species Translational Research with Documented Species-Dependent Potency

For research programs spanning rodent, rabbit, and canine models, montirelin offers the advantage of documented, quantifiable species-dependent potency (2.4–4.5× more active in rabbit brain vs. rodent/dog brain), unlike analogs such as MK-771 and RX77368 that exhibit uniform affinity across species [5]. This pre-existing characterization enables rational, evidence-based dose selection when translating findings between species.

Quote Request

Request a Quote for N-((6-Methyl-5-oxo-3-thiomorpholinyl)carbonyl)-L-histidyl-L-prolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.